molecular formula C17H24O3 B1630643 1-Decen-3-one, 1-(4-hydroxy-3-methoxyphenyl)-, (1E)-

1-Decen-3-one, 1-(4-hydroxy-3-methoxyphenyl)-, (1E)-

Cat. No. B1630643
M. Wt: 276.4 g/mol
InChI Key: AXMBOMODZLJDKX-UHFFFAOYSA-N
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Patent
US08951507B2

Procedure details

100 g potassium hydroxide were dissolved in 500 g of methanol and heated up to reflux under stirring. A solution of 142 g of nonanone and 152 g of vanillin in 120 g of methanol were subsequently added continuously over a period of 1 hour. After that, the mixture was stirred for further 24 hours at the same temperature. After distilling 400 g of methanol from the mixture in vacuo, 400 g of toluene were added to the remaining residue, and after cooling to approximately 30-40° C. additionally 800 g of water were added. The mixture was then acidified with approximately 380 g of diluted sulphuric acid (20% in water) to a pH value of 4-5. After phase separation, the organic phase was washed with 200 g of water. After distillation, 120 g of the intermediate product 1-(4-hydroxy-3-methoxy-phenyl)-dec-1-en-3-one were obtained. Melting point: 45° C., yield: 42% of theory.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4](=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].O=[CH:14][C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1>CO>[OH:21][C:20]1[CH:22]=[CH:23][C:15]([CH:14]=[CH:3][C:4](=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[CH:16][C:17]=1[O:18][CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
CC(CCCCCCC)=O
Name
Quantity
152 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
120 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
After that, the mixture was stirred for further 24 hours at the same temperature
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
After distilling 400 g of methanol from the mixture in vacuo, 400 g of toluene
ADDITION
Type
ADDITION
Details
were added to the remaining residue
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic phase was washed with 200 g of water
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=CC(CCCCCCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.